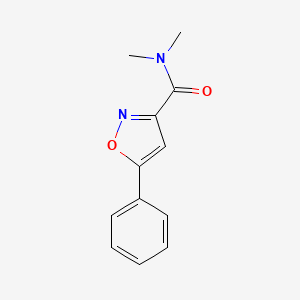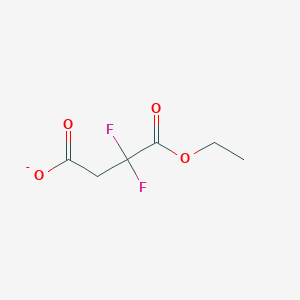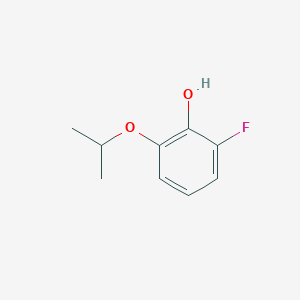
6-(Furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Vorbereitungsmethoden
The synthesis of 6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside involves several stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like DMSO and catalysts.
Wissenschaftliche Forschungsanwendungen
6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). It targets specific enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The molecular pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside is unique due to its specific structure, which allows it to effectively target indolent lymphoid malignancies. Similar compounds include other purine nucleoside analogues like fludarabine and cladribine. These compounds also inhibit DNA synthesis but may have different efficacy and toxicity profiles .
Eigenschaften
Molekularformel |
C14H13FN4O4 |
|---|---|
Molekulargewicht |
320.28 g/mol |
IUPAC-Name |
4-fluoro-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H13FN4O4/c15-9-8(4-20)23-14(12(9)21)19-6-18-11-10(7-2-1-3-22-7)16-5-17-13(11)19/h1-3,5-6,8-9,12,14,20-21H,4H2 |
InChI-Schlüssel |
NSZPSILSTQJDHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)






![5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15093201.png)
![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)

